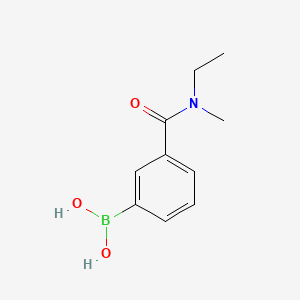

(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid

Overview

Description

(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid: is a chemical compound with the molecular formula C10H14BNO3. It has an average mass of 207.034 Da and a mono-isotopic mass of 207.106674 Da. This compound is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an ethyl(methyl)carbamoyl group. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors may also be employed to enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

Reduction: The compound can be reduced to form a boronate ester.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are typically employed.

Major Products Formed:

Oxidation: Boronic esters or boronic anhydrides.

Reduction: Boronate esters.

Substitution: Various arylated products depending on the aryl halide used in the reaction.

Scientific Research Applications

Chemistry: (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is known for its mild conditions and tolerance of various functional groups, making it a staple in organic synthesis.

Biology and Medicine: Boronic acids, including this compound, are explored as boron carriers in neutron capture therapy, a targeted cancer treatment approach. Their role is crucial in designing drugs that can deliver therapeutic boron to malignant cells.

Industry: In analytical chemistry, this compound can be employed in chromatography for the separation of complex mixtures, especially those containing sugars or other compounds with diol groups. It is also used in polymer chemistry to create materials with specific binding properties, such as controlled drug release systems.

Environmental Science: The compound’s fluorescent sensing capabilities are leveraged in environmental science to detect pollutants and other environmental analytes. Its interaction with various agents can signal the presence of specific substances.

Mechanism of Action

The mechanism of action of (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in its applications in sensing and drug delivery. The boronic acid group can interact with diol-containing molecules, forming cyclic boronate esters. This property is exploited in the design of sensors and drug delivery systems.

Comparison with Similar Compounds

Phenylboronic acid: Lacks the ethyl(methyl)carbamoyl group, making it less versatile in certain applications.

(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid: Similar structure but with the ethyl(methyl)carbamoyl group at the 4-position instead of the 3-position.

(3-(Methylcarbamoyl)phenyl)boronic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.

Uniqueness: (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both ethyl and methyl groups in the carbamoyl moiety, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with diols and other Lewis bases.

Biological Activity

(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H16BNO2

- Molecular Weight : 217.07 g/mol

This compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols, a property that is exploited in various biological applications.

The biological activity of this compound primarily stems from its ability to interact with enzymes and proteins through reversible covalent bonding. This interaction can inhibit or modulate the activity of specific targets, leading to various biological effects.

Key Mechanisms Include:

- Enzyme Inhibition : The boronic acid moiety can inhibit serine proteases and other enzymes by forming stable complexes.

- Protein Interaction : It can bind to proteins involved in signaling pathways, potentially altering their function and downstream effects.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. For instance, compounds in the same class have shown promising results against prostate cancer cell lines, indicating that modifications in the boronic acid structure can enhance selectivity and potency.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | LAPC-4 (Prostate Cancer) | 5.0 | |

| Similar Boronic Acid Derivative | PC-3 (Prostate Cancer) | 7.2 |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Research indicates that certain boronic acids exhibit significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of this compound on human cancer cell lines. The results demonstrated that the compound inhibited cell growth in a dose-dependent manner, with significant effects observed at concentrations above 5 µM over a 72-hour incubation period.

Study 2: Selectivity Profile

In another study focusing on selectivity, the compound was tested against normal human kidney cells (HK-2). The selectivity index was calculated to understand the therapeutic window better. The results indicated a favorable profile, with lower toxicity to normal cells compared to cancerous cells.

Properties

IUPAC Name |

[3-[ethyl(methyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7,14-15H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUBMQPFOZJFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)N(C)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657433 | |

| Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871333-07-2 | |

| Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.